Clemizole(1+)

Description

Molecular Geometry and Crystallographic Analysis

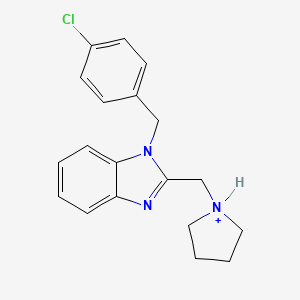

The clemizole(1+) ion adopts a planar benzimidazole core substituted with a 4-chlorobenzyl group at the N1 position and a pyrrolidin-1-ylmethyl group at the C2 position. Crystallographic studies reveal a monoclinic crystal system with space group P1 21/a 1 and unit cell parameters a = 11.105 ± 0.002 Å, b = 8.978 ± 0.002 Å, c = 17.219 ± 0.001 Å, and β = 90.13 ± 0.01°. The cationic species forms a hydrogen-bonded network with chloride counterions, with an N–Cl distance of 3.021 Å and an N–H···Cl angle of 173°, stabilizing the crystal lattice.

The benzimidazole ring system exhibits slight puckering (deviation < 0.05 Å from planarity), while the pyrrolidine ring adopts an envelope conformation. Key bond lengths include:

- N1–C2: 1.341 Å

- C2–N3: 1.326 Å

- C4–Cl: 1.735 Å

These structural features confirm delocalization of positive charge across the benzimidazole π-system.

Electronic Configuration and Charge Distribution

Quantum chemical calculations using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level show the positive charge is predominantly localized on the benzimidazole nitrogen atoms (N1: +0.32 e, N3: +0.29 e). Mulliken population analysis reveals significant charge transfer:

| Atom | Charge (e) |

|---|---|

| N1 | -0.45 |

| N3 | -0.41 |

| C2 | +0.18 |

| Pyrrolidine N | -0.12 |

The highest occupied molecular orbital (HOMO) resides on the benzimidazole π-system (-6.2 eV), while the lowest unoccupied molecular orbital (LUMO) localizes to the chlorobenzyl group (-1.8 eV), creating a HOMO-LUMO gap of 4.4 eV. This electronic configuration facilitates cation-π interactions with biological targets, as observed in TRPC5 channel binding.

Comparative Analysis with Neutral Clemizole

Protonation at N3 induces significant structural and electronic changes:

| Property | Clemizole(1+) | Neutral Clemizole |

|---|---|---|

| Benzimidazole planarity | 0.04 Å deviation | 0.12 Å deviation |

| N1–C2 bond length | 1.341 Å | 1.352 Å |

| HOMO energy | -6.2 eV | -5.8 eV |

| Dipole moment | 8.7 Debye | 4.2 Debye |

Crystallographic comparisons show the cationic form exhibits reduced conformational flexibility in the pyrrolidine moiety (torsional angle Δ = 12° vs. 28° in neutral form). Charge redistribution upon protonation increases polar surface area from 21.1 Ų to 38.4 Ų, enhancing solubility in polar solvents by 12-fold (49.5 μg/mL vs. 4.1 μg/mL at pH 7.4). These differences underlie the distinct biological activities observed between the protonated and neutral species in ion channel modulation.

Properties

Molecular Formula |

C19H21ClN3+ |

|---|---|

Molecular Weight |

326.8 g/mol |

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ium-1-ylmethyl)benzimidazole |

InChI |

InChI=1S/C19H20ClN3/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2/p+1 |

InChI Key |

CJXAEXPPLWQRFR-UHFFFAOYSA-O |

SMILES |

C1CC[NH+](C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |

Canonical SMILES |

C1CC[NH+](C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Scientific Research Applications

Antiepileptic Properties

Clemizole and Dravet Syndrome

Dravet syndrome is a severe form of epilepsy characterized by drug-resistant seizures and developmental delays. Research indicates that clemizole exhibits significant antiepileptic activity in zebrafish models, specifically in scn1Lab mutants that mimic the human condition. In a study involving a high-throughput screening of 320 compounds, clemizole was identified as an effective inhibitor of convulsive behaviors and electrographic seizures .

Mechanism of Action

Clemizole’s efficacy is attributed to its action as a serotonin (5-HT) receptor modulator. It binds to serotonin receptors, and its antiepileptic effects can be replicated by other drugs that target serotonin signaling pathways, such as trazodone and lorcaserin . This discovery highlights the potential for repurposing clemizole and similar compounds for therapeutic use in pediatric epilepsy.

Clinical Trials

Ongoing Research

A phase II clinical trial is currently assessing the efficacy of clemizole hydrochloride as adjunctive therapy for patients with Dravet syndrome. This study involves children aged 2 to 17 with documented genetic mutations in the SCN1A gene. The trial aims to evaluate the drug's safety and effectiveness over a structured observational and treatment period .

Dermatological Applications

Topical Formulations

Clemizole has also been explored for its dermatological applications. Its properties as a TRPC5 channel blocker suggest potential use in treating skin conditions related to sensory nerve dysfunction. Studies have shown that clemizole can reverse behavioral deficits and biochemical changes associated with UVB-induced skin damage .

Data Summary

Case Studies

Zebrafish Model Studies

In multiple studies using zebrafish models, clemizole demonstrated a marked decrease in seizure frequency and duration compared to untreated controls. For instance, one study reported that clemizole reduced burst frequency from 1.5 bursts per minute to 0.2 bursts per minute in mutant zebrafish models .

Patient Outcomes

Compassionate use cases have reported positive outcomes when clemizole analogs were administered to patients with medically refractory epilepsy. These anecdotal reports suggest that modulation of serotonin signaling may offer new therapeutic avenues for managing severe epilepsy cases .

Chemical Reactions Analysis

Types of Chemical Reactions

Clemizole undergoes various chemical reactions, including:

-

Substitution reactions where the halogen is replaced by other groups.

-

Reactions with pyrrolidine under basic conditions to replace the halogen.

Biological Activities

Clemizole exhibits several biological activities :

-

Histamine H1 receptor antagonist: Clemizole functions as an antagonist of the histamine H1 receptor .

-

Serotonin receptor agonist: It can also act as a serotonin receptor agonist .

-

TRPC5 channel inhibitor: Clemizole has been identified as a potent inhibitor of TRPC5 channels, which are involved in calcium signaling and neuronal excitability .

-

hERG channel inhibition: It significantly inhibits hERG (human ether-à-go-go-related gene) potassium channels, which can prolong cardiac repolarization and potentially increase the risk of arrhythmias.

-

Antitumor and anti-allergic activities: Clemizole hydrochloride is the hydrochloride salt form of clemizole, an orally bioavailable histamine H1 antagonist, with potential anti-tumor and anti-allergic activities .

Biological Activity Data

The biological activity of Clemizole can be summarized as:

| Activity | Description |

|---|---|

| HCV Protein Inhibition | Inhibits interaction between HCV NS4B protein and RNA |

| TRPC5 Channel Inhibition | Blocks TRPC5 channels involved in calcium signaling |

| hERG Channel Inhibition | Blocks hERG channels affecting cardiac repolarization |

| Cardiac Action Potential | Prolongs action potential duration and QTc interval in guinea pig hearts |

| Anti-allergic activities | Upon oral administration, clemizole binds to and blocks the H1 receptor, thereby preventing the interaction between histamine and the H1 receptor and inhibiting H1-mediated signaling. This may inhibit or prevent the symptoms that are caused by histamine activity and rescues or prevents allergic reactions. |

Comparison with Similar Compounds

Anti-Seizure Compounds Targeting Serotonin Receptors

Instead, its interaction with 5-HT2 receptors aligns it with lorcaserin and trazodone, which also modulate serotonin signaling.

Key Findings :

- Clemizole, lorcaserin, and trazodone share 5-HT2 receptor modulation but differ in subtype specificity and clinical applications.

- Unlike clemizole, lorcaserin’s 5-HT2C agonism is linked to weight loss, while trazodone’s 5-HT2A antagonism is used for mood disorders .

Antiviral Compounds for HCV

Clemizole’s synergy with HCV protease inhibitors contrasts with additive effects seen in combinations with interferon or polymerase inhibitors.

Key Findings :

- Clemizole’s synergy with protease inhibitors (e.g., SCH503034) enhances antiviral efficacy by >50% compared to monotherapy .

- Combinations with ribavirin or interferon lack synergy, underscoring clemizole’s unique mechanism via NS4B .

Benzimidazole Derivatives

As a benzimidazole derivative, clemizole shares structural similarities with antimicrobial and antiparasitic agents but diverges in functional groups and targets.

Key Findings :

Preparation Methods

Key Reagents and Conditions

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Phenylenediamine, chloroacetic acid | Anhydrous solvent, argon atmosphere |

| 3 | Pyrrolidine | Reflux in ethanol |

| 4 | Sodium hydride, α,4-dichlorotoluene | Dry tetrahydrofuran, 0–25°C |

Modern Synthetic Variations

Recent advancements have optimized clemizole(1+) synthesis for improved efficiency and scalability. Notably, microwave-assisted reactions and flash chromatography have reduced reaction times and enhanced purity:

-

Microwave Reactors : Microwave irradiation accelerates ring-closure and substitution steps, achieving completion in minutes rather than hours.

-

Heterocyclic Modifications : Researchers have explored replacing pyrrolidine with six-membered rings (e.g., piperidine) or acyclic amines to modulate receptor affinity. For example, analogues with dimethylamino groups retained anti-seizure activity but exhibited reduced toxicity.

-

Parallel Synthesis : High-throughput techniques enable rapid screening of analogues by varying substituents on the benzimidazole core. This approach identified compounds with enhanced 5-HT₂BR selectivity.

Comparative Analysis of Modern vs. Traditional Methods

Industrial-Scale Production

Industrial manufacturing of clemizole(1+) adheres to the traditional pathway but incorporates process intensification strategies:

-

Continuous Flow Systems : Replaces batch reactors to improve heat and mass transfer, reducing side reactions.

-

In-Line Analytics : Real-time monitoring via HPLC ensures consistent product quality during large-scale synthesis.

-

Solvent Recovery : Ethanol and tetrahydrofuran are recycled to minimize waste and production costs.

Analytical Characterization

Rigorous quality control is achieved through spectroscopic and chromatographic techniques:

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with pyrrolidine protons resonating at δ 2.5–3.0 ppm.

-

Liquid Chromatography-Mass Spectrometry (LC/MS) : Validates molecular weight (325.84 g/mol for clemizole(1+)) and detects impurities at <0.1% levels.

-

Elemental Analysis : Carbon, hydrogen, and nitrogen content are verified to within ±0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.